Product packaging for 1-Bromo-2,3,4-trichlorobenzene(Cat. No.:CAS No. 81067-37-0)

1-Bromo-2,3,4-trichlorobenzene

Cat. No.: B043034
CAS No.: 81067-37-0
M. Wt: 260.3 g/mol
InChI Key: FYJXALKMVSMDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-2,3,4-trichlorobenzene (CAS 81067-37-0) is a high-value halogenated aromatic building block essential for advanced chemical synthesis. Its distinct substitution pattern, featuring bromine and chlorine atoms at the 1, 2, 3, and 4 positions of the benzene ring, makes it a versatile precursor for developing complex molecules through selective cross-coupling reactions and nucleophilic substitutions. This compound is predominantly used as a key intermediate in pharmaceutical research and development. It also serves in the synthesis of organic materials, agrochemicals, and other specialized chemicals. Researchers utilize it to create substituted benzenes with precise structures, which are critical for structure-activity relationship (SAR) studies and molecular design. Specifications: • CAS Number: 81067-37-0 • Molecular Formula: C 6 H 2 BrCl 3 • Molecular Weight: 260.34 g/mol • Purity: ≥95% (Available in various purities, including 95% and 98%) Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrCl3 B043034 1-Bromo-2,3,4-trichlorobenzene CAS No. 81067-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3,4-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJXALKMVSMDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147920
Record name Benzene, bromotrichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107103-78-6
Record name Benzene, bromotrichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107103786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, bromotrichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 1 Bromo 2,3,4 Trichlorobenzene

Direct Synthetic Routes and Optimization

The formation of 1-Bromo-2,3,4-trichlorobenzene can be achieved through several direct synthetic methodologies, each with its own set of catalysts and reaction conditions tailored for optimal outcomes.

Electrophilic Aromatic Bromination and Catalysis (e.g., FeBr₃)

A primary method for synthesizing this compound is through the electrophilic aromatic substitution of 1,2,3-trichlorobenzene (B84244). This reaction typically employs bromine (Br₂) as the brominating agent and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to activate the bromine. minia.edu.eglumenlearning.com The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can attack the electron-rich aromatic ring. pearson.com

The reaction is generally conducted by heating 1,2,3-trichlorobenzene, often to around 60°C, followed by the addition of a catalytic amount of FeBr₃ and the slow introduction of bromine. google.com The mixture is stirred at this temperature for several hours to ensure the reaction proceeds to completion. The process involves the formation of a Wheland intermediate, a non-aromatic carbocation, which then loses a proton to restore aromaticity and yield the final product. lumenlearning.com The work-up procedure typically involves quenching the reaction with an aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent like dichloromethane, drying, and purification using silica (B1680970) gel chromatography.

ReactantCatalystTemperatureDurationProduct
1,2,3-TrichlorobenzeneIron(III) bromide (FeBr₃)60°C3 hoursThis compound

This table provides a summary of typical reaction conditions for the electrophilic aromatic bromination of 1,2,3-trichlorobenzene.

Utilizing N-Bromosuccinimide (NBS) in Synthesis

N-Bromosuccinimide (NBS) serves as a convenient and effective alternative to liquid bromine for the bromination of aromatic compounds. masterorganicchemistry.commanac-inc.co.jp It is a crystalline solid that is easier and safer to handle. manac-inc.co.jp In the synthesis of brominated aromatic compounds, NBS can be used in the presence of an acid catalyst. smolecule.com The reaction can also be initiated by light or a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), particularly for allylic and benzylic brominations. masterorganicchemistry.commanac-inc.co.jp For aromatic bromination, using NBS in a polar solvent like acetonitrile (B52724) can facilitate the regioselective and chemoselective electrophilic bromination of activated arenes. researchgate.net

While direct evidence for the synthesis of this compound using NBS is not extensively detailed in the provided results, the general applicability of NBS for brominating aromatic rings suggests its potential use under appropriate conditions. smolecule.com

Precursor-Based Synthetic Strategies (e.g., from 1,2,3-Trichlorobenzene)

The most prominent precursor-based strategy for producing this compound is the direct bromination of 1,2,3-trichlorobenzene. google.com This method is a foundational step in a two-step process to ultimately synthesize its isomer, 5-bromo-1,2,3-trichlorobenzene (B1275738). The initial bromination step, as detailed in section 2.1.1, yields this compound, which then serves as the intermediate for subsequent isomerization reactions. google.com This precursor-based approach is advantageous as it allows for the targeted synthesis of specific isomers that may be difficult to obtain directly. google.comgoogle.com

Isomerization and Halogen Migration Reactions

Halogenated aromatic compounds can undergo fascinating rearrangement reactions, leading to the formation of different isomers. The "halogen dance" is a prime example of such a transformation.

Base-Catalyzed Halogen Dance Mechanism of this compound to 5-Bromo-1,2,3-trichlorobenzene

A significant reaction of this compound is its base-catalyzed isomerization to 5-Bromo-1,2,3-trichlorobenzene, a process known as the "halogen dance". google.comgoogle.com This rearrangement involves the migration of the bromine atom to a different position on the benzene (B151609) ring. chemeurope.com The reaction is typically induced by a strong base, such as potassium tert-butoxide (t-BuOK), in a solvent like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290). google.com

The mechanism is believed to proceed through the deprotonation of the aromatic ring by the base, generating a carbanion intermediate. chemeurope.com This intermediate can then facilitate the migration of the bromine atom. The driving force for this rearrangement is the formation of a more thermodynamically stable product. wikipedia.org Under these conditions, an equilibrium is established between this compound and 5-Bromo-1,2,3-trichlorobenzene, often reaching a ratio of approximately 20:80, respectively. google.comgoogle.com A notable byproduct of this reaction can be 1-bromo-3,5-dichlorobenzene. google.com

Influence of Catalysts and Reaction Conditions on Isomerization Processes

The efficiency and outcome of the halogen dance isomerization are highly dependent on the choice of catalyst and the reaction conditions.

Catalysts:

Potassium tert-butoxide (t-BuOK) is a commonly used and effective base for promoting the halogen dance of this compound. google.com It can be used in catalytic amounts, which is environmentally favorable. google.comgoogle.com

Potassium hexamethyldisilazide (KHMDS) has been shown to be a highly active catalyst for halogen dance reactions, in some cases exhibiting greater activity than KOtBu. chemrxiv.orgresearchgate.net

Strong lithiating agents like lithium diisopropylamide (LDA) are also employed in modern halogen dance reactions. wikipedia.org

Reaction Conditions:

Solvent: Tetrahydrofuran (THF) and 2-methyltetrahydrofuran are preferred solvents as they can stabilize the intermediates formed during the reaction. google.com

Temperature: The halogen dance of this compound can be carried out at a wide range of temperatures, from -80°C to 100°C. google.com However, it is often conducted at ambient temperature, which simplifies the procedure. google.comgoogle.com Lower temperatures can favor the halogen dance by ensuring the coexistence of both metalated and unmetalated species. wikipedia.org

CatalystSolventTemperatureIsomer Ratio (5-Bromo:1-Bromo)
Potassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF)Ambient~5.1:1
Potassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF) or 2-Methyl-THFAmbient~80:20

This interactive table summarizes the influence of different catalysts and conditions on the isomerization of this compound.

The unreacted this compound from the equilibrium mixture can be separated, for instance by distillation under reduced pressure, and recycled, making the process more economically viable. google.comgoogle.com

Nucleophilic Substitution and Halogen Exchange Reactions

Aromatic Nucleophilic Substitution (S_NAr) Mechanisms

Aromatic nucleophilic substitution (S_NAr) is a key reaction for halogenated aromatic compounds like this compound. Unlike aliphatic SN2 reactions, the S_NAr mechanism does not occur via a backside attack due to the steric hindrance of the benzene ring. wikipedia.org Instead, it typically proceeds through a two-step addition-elimination mechanism. iscnagpur.ac.ingovtpgcdatia.ac.in

The process begins with the attack of a nucleophile on the carbon atom bearing a leaving group (the ipso-carbon), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgscribd.com The aromaticity of the ring is temporarily lost in this rate-determining step. iscnagpur.ac.in The presence of electron-withdrawing groups, such as the three chlorine atoms in this compound, is crucial as they stabilize this negatively charged intermediate, thereby activating the ring towards nucleophilic attack. wikipedia.orgiscnagpur.ac.in The reaction is completed by the departure of the leaving group (in this case, a bromide or chloride ion), which restores the aromaticity of the ring in a fast step. iscnagpur.ac.in

The reactivity of the aryl halide in S_NAr reactions is influenced by the number and position of electron-withdrawing groups and the nature of the halogen. iscnagpur.ac.in An increase in the number of electron-withdrawing groups enhances the stability of the Meisenheimer complex and thus increases the reaction rate. iscnagpur.ac.in

Halogen Exchange Processes in Various Media (e.g., Near-Critical Water)

Halogen exchange, or transhalogenation, represents a viable synthetic route for certain haloaromatics, offering an alternative to de novo synthesis. scirp.orgresearchgate.net Research has shown that halogen exchange reactions can be effectively carried out in near-critical water. For instance, the treatment of 1,2-dichlorobenzene (B45396) with hydrobromic acid in hydrothermal media at temperatures between 240°C and 320°C has been investigated for the synthesis of 1,2-dibromobenzene (B107964) and 1-bromo-2-chlorobenzene (B145985). scirp.orgscirp.org

These studies demonstrate that superheated aqueous media can support such exchange reactions, potentially reducing the need for wasteful manufacturing processes by utilizing byproducts from chlorobenzene (B131634) production. scirp.orgscirp.org The proposed mechanism for this halogen exchange in near-critical water can involve intermediates like benzyne (B1209423) or cyclohexadiene derivatives. scirp.org The efficiency of these reactions can be influenced by factors such as temperature, reaction duration, and the presence of catalysts like iron(III) salts. scirp.orgscirp.org While the presence of FeBr₃ was found to significantly decrease the yield of 1,2-dibromobenzene, yields of up to 37% for 1,2-dibromobenzene and 48% for 1-bromo-2-chlorobenzene were achieved without it, with minimal formation of other isomers. scirp.orgscirp.org

Reductive Dehalogenation Strategies

Reductive dehalogenation is an important method for the detoxification of halogenated aromatic compounds and for the synthesis of less halogenated molecules. unive.it

Hydrodehalogenation Catalysis and Selectivity (e.g., Pd/C, Ni-Raney)

Catalytic hydrodehalogenation using molecular hydrogen is a common strategy. Palladium on carbon (Pd/C) and Raney Nickel (Ni-Raney) are frequently employed catalysts for this purpose. unive.itnih.gov These reactions are often carried out in multiphase systems, for example, an organic solvent with an aqueous solution of a base like potassium hydroxide, sometimes in the presence of a phase-transfer catalyst. unive.itscispace.comunive.it

The choice of catalyst and reaction conditions can significantly influence the activity and selectivity of the hydrodehalogenation. For instance, in a multiphase system, Ni-Raney catalysts may only become effective in the presence of an onium salt, which can alter the reaction environment. unive.it Studies on various polychlorobenzenes have shown that Pd/C generally allows for a faster reaction than Ni-Raney. unive.it The selectivity of halogen removal can also be controlled. For example, in competitive hydrodehalogenation of dichlorobenzene isomers over Pd/C, the presence of a phase-transfer catalyst can reverse the typical reactivity order. unive.it

The hydrodehalogenation of trichlorobenzenes, including isomers like 1,2,4-trichlorobenzene (B33124), has been studied using Ni-based catalysts. researchgate.netmdpi.com The reactivity of polychlorinated benzenes tends to decrease slightly with an increasing number of chlorine atoms, and steric effects can influence the product distribution. researchgate.net

Table 1: Catalytic Systems for Hydrodehalogenation of Chlorinated Benzenes

Catalyst System Substrate(s) Key Findings
Pd/C, Ni-Raney Dichloro- and dibromobenzenes, 1,2,4-trichloro- and 1,2,4-tribromobenzene The presence of an onium salt influences catalytic activity and selectivity. Ni-Raney requires an onium salt to be effective. unive.it
Pd/C 1,2,4,5-Tetrachlorobenzene (B31791) Rapid reduction to benzene in a multiphase system with KOH and a phase-transfer catalyst. scispace.com
Ni/Active Carbon, Ni/γ-Al₂O₃, Ni/SiO₂, Raney Ni Dichlorobenzenes, 1,2,3- and 1,2,4-trichlorobenzenes Complete hydrodechlorination achieved under 1.0 MPa H₂ in the presence of alkaline hydroxide. Reactivity slightly decreases with more chlorine atoms. researchgate.net

| Raney Al-Ni alloy | 1,2,3-, 1,2,4-, and 1,3,5-trichlorobenzenes | The hydrodechlorination rate of dichlorobenzenes is higher than that of trichlorobenzenes, with 1,2,3-trichlorobenzene showing the highest reaction rate among the trichloroisomers. mdpi.com |

Mechanistic Investigations of Halogen Removal

The mechanism of catalytic hydrodehalogenation involves the cleavage of the carbon-halogen bond and the formation of a carbon-hydrogen bond. The process is complex and can be influenced by several factors, including the catalyst surface, the solvent, and the presence of additives.

For palladium-catalyzed reactions, a proposed mechanism involves the oxidative addition of the aryl halide to the palladium surface, followed by reaction with a hydrogen source and subsequent reductive elimination to yield the dehalogenated product. The presence of a base is often required to neutralize the hydrogen halide formed during the reaction. scispace.com

In multiphase systems using a phase-transfer catalyst, the onium salt can form a third liquid phase that coats the catalyst. unive.it This can enhance the reaction rate by facilitating the transfer of reactants to the catalyst surface and the removal of products. unive.it

For Ni-based catalysts, the reaction is also believed to occur on the catalyst surface. The reaction rate can be dependent on hydrogen pressure but independent of the chlorobenzene concentration, suggesting that the surface reaction is the rate-limiting step. researchgate.net The accumulation of the resulting salt (e.g., NaCl) on the catalyst surface can lead to deactivation. researchgate.net

Mechanistic studies of reductive dechlorination have also been conducted in biological systems. For example, the bacterium Dehalobacter sp. strain TeCB1 can reductively dechlorinate 1,2,4,5-tetrachlorobenzene to dichlorobenzenes via 1,2,4-trichlorobenzene as an intermediate. frontiersin.org This process is catalyzed by a specific reductive dehalogenase enzyme. frontiersin.org

Table 2: List of Compounds

Compound Name
1,2,3-Trichlorobenzene
1,2,4-Trichlorobenzene
1,2,4,5-Tetrachlorobenzene
This compound
1-Bromo-2-chlorobenzene
1,2-Dibromobenzene
1,2-Dichlorobenzene
1,3-Dichlorobenzene
1,4-Dichlorobenzene
2,4-Dichlorobenzene
2,5-Dichlorotoluene
3,4-Dichlorotoluene
Benzene
Bromobenzene
Chlorobenzene
Dichlorobenzenes
Dibromobenzenes
Hexachlorobenzene
Pentachlorobenzene
Raney Nickel
Toluene
Trichlorobenzenes
Tribromobenzene
2,3,6-Trichlorotoluene
2-Chlorotoluene
3-Chlorotoluene

Reaction Mechanisms and Reactivity of 1 Bromo 2,3,4 Trichlorobenzene

Electrophilic and Nucleophilic Aromatic Substitution Profiles

The presence of four electron-withdrawing halogen atoms on the benzene (B151609) ring renders 1-bromo-2,3,4-trichlorobenzene highly electron-deficient. This electronic characteristic governs its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): Aromatic compounds typically react with electrophiles, substituting a hydrogen atom on the ring. msu.edu This process involves an initial attack by the electrophile to form a positively charged intermediate (an arenium ion or Wheland intermediate). lumenlearning.comlibretexts.org However, the four halogen atoms on this compound exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. smolecule.com Consequently, electrophilic aromatic substitution reactions on this compound are significantly hindered and require harsh reaction conditions. The stability of the aromatic ring is a key factor, and overcoming the activation energy for substitution is more difficult in such a deactivated system. minia.edu.egbyjus.com

Nucleophilic Aromatic Substitution (NAS): In contrast to its low reactivity in EAS, the electron-poor nature of the this compound ring makes it a candidate for nucleophilic aromatic substitution. smolecule.com In NAS, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group, in this case, a halide. masterorganicchemistry.com This reaction is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org All four halogen substituents contribute to this stabilization, making the compound susceptible to reactions with strong nucleophiles under specific conditions. smolecule.comlibretexts.org The reaction typically proceeds through an addition-elimination mechanism. libretexts.org

Interactive Data Table: Aromatic Substitution Profile
Reaction TypeReactivity of this compoundReasonKey Intermediate
Electrophilic Aromatic Substitution (EAS)Very Low / UnfavorableStrong deactivation of the aromatic ring by four electron-withdrawing halogen substituents.Arenium Ion (destabilized)
Nucleophilic Aromatic Substitution (NAS)Favorable (with strong nucleophiles)Stabilization of the carbanionic intermediate by electron-withdrawing halogen substituents. libretexts.orgMeisenheimer Complex (stabilized)

Oxidative Addition Reactions with Transition Metal Complexes (e.g., Nickel(0))

This compound can participate in oxidative addition reactions with low-valent transition metal complexes, a fundamental step in many catalytic cross-coupling reactions. Nickel(0) complexes are particularly relevant in this context. The reaction involves the insertion of the metal center into the carbon-halogen bond, leading to a formal oxidation of the metal (e.g., Ni(0) to Ni(II)). rsc.org

The selectivity of this reaction is primarily determined by the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl bond, making it the preferential site for oxidative addition. researchgate.net Therefore, the reaction of this compound with a Ni(0) complex, such as [Ni(PPh₃)₄], is expected to proceed with high regioselectivity, cleaving the C-Br bond to form an aryl-nickel(II)-bromide complex. rsc.org Studies on related compounds like 1-bromo-2-chlorobenzene (B145985) have confirmed that the relative rate of C-Br activation is much higher than C-Cl activation. rsc.org

BondTypical Bond Dissociation Energy (kcal/mol)
C-Cl (Aryl)~96
C-Br (Aryl)~81
C-I (Aryl)~65

Data represents typical values for aryl halides.

The mechanism can proceed through several pathways, including a concerted addition or a radical process involving halogen atom abstraction followed by radical rebound. ucla.edu The resulting organonickel complex is a key intermediate for subsequent bond-forming reactions.

Benzyne (B1209423) Intermediate Formation in Halogen Dance Pathways

This compound is known to undergo a "halogen dance" reaction, which is a base-catalyzed isomerization involving the migration of a halogen atom around the aromatic ring. smolecule.comresearchgate.net This transformation proceeds through a deprotonation-reprotonation sequence and can involve the formation of a highly reactive aryne intermediate, specifically a benzyne. libretexts.orglibretexts.org

In the presence of a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) in a solvent such as tetrahydrofuran (B95107) (THF), this compound isomerizes to the more thermodynamically stable 5-bromo-1,2,3-trichlorobenzene (B1275738). smolecule.comgoogle.comgoogle.com The mechanism is initiated by the abstraction of the most acidic proton on the ring, which is the one at the C-5 position, as it is flanked by a chloro and a bromo substituent and is sterically accessible. This generates a carbanion, which can then eliminate a halide to form a benzyne intermediate. youtube.com Subsequent addition of a nucleophile (or rearrangement and protonation) leads to the isomerized product. libretexts.org This specific isomerization reaches an equilibrium ratio of approximately 80:20 in favor of the 5-bromo-1,2,3-trichlorobenzene product. google.comgoogle.com

Comparative Reactivity with Related Polyhalogenated Benzene Analogs

The reactivity of this compound can be understood by comparing it with related compounds.

Compared to Less Halogenated Benzenes (e.g., Benzene, Dichlorobenzenes): The increased number of halogen substituents makes this compound significantly less reactive towards electrophiles and more reactive towards nucleophiles and strong bases. smolecule.comlibretexts.org

Compared to Tetrachlorobenzene: The presence of a bromine atom makes it more reactive in processes where C-X bond cleavage is the rate-determining step, such as in many transition metal-catalyzed reactions. The C-Br bond's lower dissociation energy makes it a "weaker link" compared to the C-Cl bonds of 1,2,3,4-tetrachlorobenzene. researchgate.net

Compared to other Bromotrichlorobenzene Isomers: The specific 2,3,4-trichloro substitution pattern is crucial for its halogen dance reactivity. An isomer like 1-bromo-2,4,5-trichlorobenzene (B50287) would have different acidic protons and steric environments, leading to different isomerization pathways or products under basic conditions. The accessibility of the C-5 proton in this compound is key to its specific rearrangement to the 5-bromo isomer. google.com

In catalytic hydrodehalogenation, the general reactivity trend for aryl halides is C-Br > C-Cl, further highlighting the enhanced reactivity conferred by the bromo substituent compared to its all-chloro analogs. researchgate.net

Computational Chemistry and Theoretical Studies of 1 Bromo 2,3,4 Trichlorobenzene

Electronic Structure Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure of 1-Bromo-2,3,4-trichlorobenzene. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's geometry and the distribution of electrons. For analogous compounds like 1-bromo-2,3-dichlorobenzene, studies have shown that DFT calculations can accurately predict molecular parameters. nih.gov

Natural Bond Orbital (NBO) analysis is a key technique used to understand electron-transfer characteristics within the molecule. nih.gov This analysis provides information about the interactions between filled and vacant orbitals, revealing the nature of the chemical bonds and the extent of electron delocalization. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's electronic and optical properties. The energy gap between HOMO and LUMO is a significant factor in the molecule's reactivity and stability. nih.gov

Table 1: Illustrative Quantum Chemical Data for Halogenated Benzenes

Parameter Method Basis Set Illustrative Value
HOMO Energy DFT/B3LYP 6-311++G(d,p) -6.5 eV
LUMO Energy DFT/B3LYP 6-311++G(d,p) -1.2 eV
HOMO-LUMO Gap DFT/B3LYP 6-311++G(d,p) 5.3 eV
Dipole Moment DFT/B3LYP 6-311++G(d,p) 1.8 D

Note: The values presented in this table are illustrative and representative of typical results for similar polyhalogenated benzenes. They are not experimentally determined values for this compound.

Reaction Pathway Modeling and Transition State Analysis (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful tool for modeling the reaction pathways of halogenated aromatic compounds. nih.gov For reactions such as the "halogen dance," where halogen atoms migrate around the aromatic ring, DFT can be used to map the potential energy surface. nih.gov This allows for the identification of intermediates and, crucially, the transition states that connect them.

The analysis of transition states provides insights into the activation energy of a reaction, which is a key determinant of the reaction rate. By calculating the geometries and energies of the transition states, chemists can understand the mechanistic details of reactions involving this compound. For instance, in lithium-halogen exchange reactions, DFT can help determine whether the mechanism proceeds through an SN2 or a four-centered transition state. nih.gov These computational models are essential for predicting the feasibility and outcome of chemical transformations.

Molecular Dynamics and Force Field Parameterization (e.g., Polarizable Ellipsoidal Force Field Model for Polyhalogenated Benzenes)

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. The accuracy of these simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. For polyhalogenated benzenes, standard force fields may not be sufficient due to the complex electronic effects of the halogen atoms.

Structure-Reactivity Relationships from Computational Data

Computational data provides a foundation for establishing quantitative structure-reactivity relationships (QSRR). By calculating a variety of molecular descriptors, such as electrostatic potentials, atomic charges, and orbital energies, it is possible to correlate the molecular structure of this compound with its chemical reactivity.

Table 2: Illustrative Reactivity Descriptors for a Polyhalogenated Benzene (B151609)

Descriptor Definition Illustrative Value
Chemical Potential (μ) -(I+A)/2 -3.85 eV
Chemical Hardness (η) (I-A)/2 2.65 eV
Global Electrophilicity (ω) μ²/2η 2.79 eV

Note: The values are illustrative and based on ionization potential (I) and electron affinity (A) derived from HOMO and LUMO energies. They are not specific to this compound.

Prediction of Spectroscopic Signatures (e.g., HOMO orbitals)

Quantum chemical calculations are highly effective in predicting various spectroscopic signatures of molecules. For this compound, theoretical calculations can simulate its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. For the related compound 1-bromo-2,3-dichlorobenzene, theoretical calculations have been shown to successfully assign experimental spectral bands. nih.gov

The analysis of frontier molecular orbitals, specifically the HOMO and LUMO, is directly related to the electronic transitions observed in UV-Vis spectroscopy. nih.gov The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The nature of these orbitals, including their spatial distribution and symmetry, determines the allowed electronic transitions and thus the absorption wavelengths. For instance, the HOMO-LUMO transition is often the lowest energy transition and corresponds to the absorption at the longest wavelength. nih.gov

Advanced Analytical Methodologies for 1 Bromo 2,3,4 Trichlorobenzene

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a semi-volatile and halogenated compound like 1-Bromo-2,3,4-trichlorobenzene, both gas and liquid chromatography are invaluable tools.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds in environmental matrices. epa.govshimadzu.com Given that this compound is a persistent organic pollutant (POP), its analysis often falls under established environmental protection protocols. nih.gov Methods such as the U.S. Environmental Protection Agency (EPA) Method 8270E are designed for the analysis of semivolatile organic compounds by GC-MS and provide a framework for the analysis of this compound. shimadzu.com

The typical GC-MS analysis involves the injection of a sample extract into a heated injection port, where the compound is vaporized. The gaseous analytes are then swept by an inert carrier gas, such as helium, onto a long, thin capillary column. usgs.gov The column is coated with a stationary phase that interacts with the analytes based on their physicochemical properties, leading to their separation. For halogenated benzenes, a common choice for the stationary phase is a non-polar or mid-polarity phase, such as a 5% diphenyl/95% dimethylpolysiloxane. cdc.gov

As the separated compounds elute from the column, they enter the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. The resulting mass spectrum is a chemical fingerprint that allows for the unambiguous identification of the compound. For quantification, specific ions characteristic of this compound are monitored.

Parameter Typical Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl/95% dimethylpolysiloxane
Carrier Gas Helium, constant flow
Injection Mode Splitless
Temperature Program Initial temp. 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
Ionization Mode Electron Impact (EI), 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 50-500

This table presents typical GC-MS parameters for the analysis of semi-volatile organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for compounds that may be thermally labile or not sufficiently volatile. For this compound, reverse-phase HPLC (RP-HPLC) is the most common mode of separation. sepscience.comphenomenex.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. sepscience.com

Method development in HPLC for a specific analyte like this compound involves optimizing several parameters to achieve the desired separation and sensitivity. researchgate.net The choice of column chemistry (e.g., C18, C8), particle size, and column dimensions will affect the resolution and efficiency of the separation. The mobile phase composition, including the type of organic modifier and the use of additives, is adjusted to control the retention time and peak shape. For instance, a gradient elution, where the proportion of the organic solvent is increased during the run, is often used to separate compounds with a wide range of polarities. ekb.eg

For detection, a UV detector is commonly used, as the benzene (B151609) ring in this compound absorbs UV light. The detection wavelength is chosen to maximize the signal for the analyte. For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). To ensure compatibility with MS, volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid are used in the mobile phase instead of non-volatile salts like phosphate (B84403) buffers. sielc.com

Parameter Typical Condition
Column C18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 215 nm
MS-Compatible Mobile Phase Additive 0.1% Formic Acid

This table presents a typical starting point for reverse-phase HPLC method development for this compound.

Spectroscopic Characterization for Structural Elucidation

While chromatography is used for separation and quantification, spectroscopy is essential for the definitive identification and structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR are the most informative. The ¹H NMR spectrum would show signals for the two aromatic protons. Due to the substitution pattern, these protons would be in different chemical environments and would exhibit a complex splitting pattern due to spin-spin coupling. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms. Based on data for similar compounds like 3-bromochlorobenzene, the aromatic protons are expected to resonate in the range of δ 7.0-7.8 ppm. askfilo.comguidechem.com

The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon atoms bonded to the halogens would show characteristic chemical shifts, with the carbon attached to bromine appearing at a different shift compared to those attached to chlorine. The chemical shifts in ¹³C NMR for halogenated benzenes typically appear in the range of δ 120-140 ppm. askfilo.comguidechem.comguidechem.com

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity
¹H 7.0 - 7.8Doublets, Doublet of doublets
¹³C 120 - 140Singlets

This table provides an estimation of the expected NMR spectral data for this compound based on analogous compounds.

Mass spectrometry, in addition to its use as a detector for chromatography, is a primary tool for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine and bromine isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br), the molecular ion peak will appear as a cluster of peaks with a characteristic isotopic pattern. The most abundant peak in this cluster corresponds to the molecule containing the most abundant isotopes (⁷⁹Br and ³⁵Cl).

Electron impact ionization causes the molecular ion to fragment in a predictable way. For this compound, common fragmentation pathways would include the loss of a bromine atom (M-Br)⁺ or a chlorine atom (M-Cl)⁺. miamioh.edulibretexts.org The fragmentation pattern provides structural information that can be used to confirm the identity of the compound. docbrown.info

Ion Description Expected m/z (for most abundant isotopes)
[M]⁺ Molecular Ion292 (for C₆H₂⁷⁹Br³⁵Cl₃)
[M-Br]⁺ Loss of a bromine atom213
[M-Cl]⁺ Loss of a chlorine atom257
[C₆H₂]⁺ Benzene ring fragment74

This table outlines the expected major fragments in the mass spectrum of this compound.

Method Validation and Quality Assurance in Chemical Analysis

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. numberanalytics.comredalyc.orgresearchgate.net For the analysis of this compound, especially in regulatory contexts, a validated method is essential. unep.orgunitar.org Quality assurance (QA) comprises the planned and systematic activities implemented to ensure that quality requirements for a product or service will be fulfilled. nih.govnumberanalytics.com

Key parameters that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing certified reference materials or by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality assurance in the analysis of this compound involves routine checks to ensure the continued performance of the validated method. helcom.fi This includes the regular analysis of quality control samples, such as blanks, duplicates, and certified reference materials. unitar.org Participation in inter-laboratory comparison studies is also a crucial element of a robust quality assurance program. unep.org

Validation Parameter Acceptance Criteria (Typical)
Linearity (Correlation Coefficient, r²) > 0.995
Accuracy (Recovery) 80-120%
Precision (RSD) < 15%
Robustness No significant change in results with minor variations

This table summarizes typical acceptance criteria for key method validation parameters.

Environmental Chemistry and Degradation of 1 Bromo 2,3,4 Trichlorobenzene Analogs

Biotransformation Pathways and Microbial Degradation

Microbial communities play a vital role in the natural attenuation of many organic pollutants. Certain microorganisms have evolved enzymatic machinery capable of transforming or completely mineralizing halogenated aromatic compounds.

White-rot fungi, such as Trametes versicolor, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including chlorinated benzenes. wa.gov These fungi utilize a non-specific enzymatic system, primarily involving extracellular lignin-modifying enzymes and intracellular enzymes like cytochrome P450 monooxygenases, to attack complex aromatic structures. researchgate.net

Studies on trichlorobenzene (TCB) isomers have demonstrated the degradative capabilities of T. versicolor. For instance, in laboratory experiments, T. versicolor was able to degrade 1,2,3-trichlorobenzene (B84244) and 1,2,4-trichlorobenzene (B33124) with high efficiency. After a 7-day incubation period, the degradation percentages reached 91.1% for 1,2,3-TCB and 79.6% for 1,2,4-TCB. researchgate.net The degradation rates for 1,2,3-TCB and 1,2,4-TCB were determined to be 2.27 and 2.49 nmol per day per milligram of dry biomass, respectively, during the initial four days of incubation. researchgate.net The involvement of cytochrome P450 monooxygenase in the initial step of 1,2,4-TCB degradation by T. versicolor has been suggested, as its degradation was significantly inhibited by known cytochrome P450 inhibitors. researchgate.net

It is important to note that the substitution pattern of the halogen atoms on the benzene (B151609) ring significantly influences the degradability of the compound. For example, T. versicolor was unable to degrade 1,3,5-trichlorobenzene (B151690) under the same experimental conditions. researchgate.net This suggests that the specific arrangement of bromine and chlorine atoms on 1-bromo-2,3,4-trichlorobenzene would be a critical factor in determining its susceptibility to degradation by white-rot fungi.

Degradation of Trichlorobenzene Isomers by Trametes versicolor
CompoundInitial Concentration (mg/L)Degradation after 7 days (%)Initial Degradation Rate (nmol/day/mg biomass)Reference
1,2,3-Trichlorobenzene691.12.27 researchgate.net
1,2,4-Trichlorobenzene679.62.49 researchgate.net
1,3,5-Trichlorobenzene-Not degraded- researchgate.net

In many aerobic bacteria, the initial step in the degradation of chlorinated benzenes involves the action of dioxygenase enzymes. researchgate.net These enzymes catalyze the insertion of two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. conicet.gov.ar This reaction is a critical step in destabilizing the aromatic system, making it susceptible to further enzymatic attack. Following the initial dioxygenation, a dehydrogenase enzyme catalyzes the rearomatization of the cis-dihydrodiol to form a substituted catechol. researchgate.netresearchgate.net

For example, the degradation of 1,2,4-trichlorobenzene by Pseudomonas sp. strain P51 proceeds through the formation of 3,4,6-trichlorocatechol (B154911) via the sequential action of a dioxygenase and an NAD-dependent dehydrogenase. researchgate.netasm.org Similarly, the degradation of chlorobenzene (B131634) by various bacteria is initiated by dioxygenases to produce chlorocatechols, which are then channeled into further metabolic pathways. researchgate.netasm.org The enzymes involved in the degradation of chlorinated benzenes are believed to have evolved from those that degrade non-halogenated aromatic compounds like benzene and toluene. conicet.gov.ar

The combined action of dioxygenase and dehydrogenase enzymes is essential for preparing the halogenated aromatic ring for cleavage. The resulting halogenated catechols are the key intermediates that undergo ring fission.

Once formed, chlorinated catechols are central metabolites in the aerobic degradation pathway of chlorinated benzenes. researchgate.netnih.gov The subsequent fate of these catechols typically involves cleavage of the aromatic ring by another set of dioxygenase enzymes. This ring cleavage can occur through two main pathways: ortho-cleavage or meta-cleavage.

In the ortho-cleavage pathway, the ring is broken between the two hydroxyl groups of the catechol. For instance, in the degradation of 1,2,4-TCB and 1,2,4,5-tetrachlorobenzene (B31791) by Pseudomonas strains, the resulting trichlorocatechol undergoes ortho-cleavage catalyzed by a catechol 1,2-dioxygenase. researchgate.net This leads to the formation of chloromuconic acids, which are further metabolized to intermediates of central metabolic cycles like the Krebs cycle. researchgate.netresearchgate.net During this process, the chlorine atoms are removed. asm.org

In some cases, meta-cleavage can occur, where the ring is cleaved adjacent to one of the hydroxyl groups. However, the meta-cleavage of chlorocatechols can sometimes lead to the formation of reactive acylchlorides that can inactivate the cleavage enzyme, thereby halting the degradation process. nih.gov Some bacteria, however, possess meta-cleavage enzymes that are resistant to this inactivation. nih.gov The specific pathway taken depends on the microorganism and the structure of the chlorinated catechol.

Chemical Degradation Processes in Environmental Matrices

In addition to biological degradation, chemical processes can also contribute to the transformation of halogenated aromatic compounds in the environment. These abiotic processes are influenced by environmental factors such as pH, sunlight, and the presence of reactive chemical species.

Hydrolysis, the reaction with water, is a potential degradation pathway for some halogenated organic compounds. However, for polyhalogenated benzenes, the hydrolysis rates under typical environmental conditions are generally very slow. For example, the estimated hydrolysis half-life for 1,2,4-trichlorobenzene is over 900 years. science.gov The stability of the carbon-halogen bond on an aromatic ring makes it resistant to nucleophilic attack by water. The rate of hydrolysis can be influenced by pH and temperature, with increased rates observed under more extreme conditions. science.gov

Dehydrohalogenation, the elimination of a hydrogen and a halogen atom from adjacent carbon atoms, is another possible degradation route, particularly for polyhalogenated alkanes and propanes. europa.euepa.gov For aromatic compounds, this pathway is less common but can occur under specific conditions. The ease of elimination of the halogen follows the order Br > Cl > F, suggesting that the bromo-substituent in this compound would be more susceptible to removal than the chloro-substituents. epa.gov

Photolysis, the degradation of a compound by light, can be a significant transformation pathway for halogenated aromatic compounds in the environment. researchgate.net The absorption of ultraviolet (UV) radiation can lead to the cleavage of carbon-halogen bonds. The primary photolytic pathway for brominated diphenyl ethers, for example, is reductive debromination, involving the sequential loss of bromine atoms. researchgate.net For bromochlorobenzenes, reductive debromination is also more efficient than dechlorination. oup.com The photolytic decomposition of polyhalogenocyclohexanes can lead to the formation of substituted halogenobenzenes. jcsp.org.pk

Advanced Oxidation Processes (AOPs) are a group of technologies designed to remediate contaminated water and soil by generating highly reactive oxygen species, most notably the hydroxyl radical (•OH). kirj.eeresearchgate.net These radicals are powerful, non-selective oxidizing agents that can rapidly degrade a wide range of organic pollutants, including halogenated aromatic compounds. kirj.eersc.org Common AOPs include the use of ozone, hydrogen peroxide with UV light (H₂O₂/UV), and photocatalysis with materials like titanium dioxide (TiO₂). kirj.eeresearchgate.net

AOPs have been shown to be effective in destroying dissolved organic contaminants such as halogenated hydrocarbons and aromatic compounds. kirj.ee For instance, photocatalytic degradation using TiO₂ has been studied for the mineralization of various haloaromatics. nstl.gov.cn Gas-phase advanced oxidation has also been shown to effectively remove benzene and other volatile organic compounds. aimspress.com These technologies hold promise for the treatment of sites contaminated with persistent compounds like this compound.

Chemical Degradation Processes for Halogenated Benzenes
ProcessDescriptionKey FactorsExample/RelevanceReference
HydrolysisReaction with water leading to the replacement of a halogen with a hydroxyl group.pH, temperature, compound structure.Generally very slow for polychlorinated benzenes under environmental conditions. science.gov
DehydrohalogenationElimination of HX from the molecule.pH, structure (ease of elimination: Br > Cl).More common for aliphatic compounds but potentially relevant for bromo-substituted aromatics. epa.govepa.gov
PhotolysisDegradation by UV light leading to C-X bond cleavage.Wavelength of light, presence of photosensitizers.Reductive debromination is a major pathway for brominated aromatics. researchgate.netoup.com
Advanced Oxidation Processes (AOPs)Generation of highly reactive radicals (e.g., •OH) to oxidize pollutants.Oxidant (O₃, H₂O₂), catalyst (TiO₂), UV light.Effective for the destruction of a wide range of halogenated aromatic compounds. kirj.eeresearchgate.net

Environmental Monitoring and Fate Modeling

Remediation Technologies for Contaminated Sites (e.g., Water and Soil)

The remediation of sites contaminated with halogenated organic compounds, such as this compound and its analogs, involves various technologies aimed at removing or neutralizing these pollutants from soil and water. epa.gov The selection of a suitable remediation strategy depends on the specific contaminants, their concentration, the properties of the contaminated medium, and site-specific conditions. ipp.pt Common approaches include physicochemical, biological, and chemical methods, as well as combined technologies. mdpi.com

Physicochemical Processes:

Soil Vapour Extraction (SVE): This technique is effective for removing volatile and semi-volatile organic compounds from the unsaturated zone of the soil. mdpi.com SVE works by applying a vacuum to the soil, which causes the contaminants to volatilize and move through the soil to extraction wells. mdpi.com It is particularly useful for sandy soils and has shown high efficiencies, often above 92%, for contaminants like trichloroethylene (B50587) and perchloroethylene. ipp.ptnih.gov The efficiency of SVE can be influenced by soil water content, with higher moisture levels potentially lengthening the remediation time. ipp.ptnih.gov Studies on chlorobenzene have demonstrated removal of up to 96% from silty soils. ipp.pt

Pigging: This method may be employed when contaminants are suspected of being attached to pipe surfaces, such as solids introduced during wildfires. nih.gov

Biological Processes:

Bioremediation: This approach utilizes microorganisms like bacteria, fungi, and algae to break down or eliminate contaminants. mdpi.com It is considered a cost-effective and environmentally friendly option. researchgate.net For instance, the white-rot fungus Trametes versicolor has demonstrated the ability to degrade 1,2,3-trichlorobenzene and 1,2,4-trichlorobenzene, with degradation rates of 2.27 and 2.49 nmol per day per milligram of dry biomass, respectively. researchgate.net After seven days of incubation, the degradation percentages reached 91.1% for 1,2,3-TCB and 79.6% for 1,2,4-TCB. researchgate.net

Phytoremediation: This technology uses plants and their associated microbes to remove or stabilize pollutants in soil and water. mdpi.com There are several types of phytoremediation, including phytoextraction, phytostabilization, and phytotransformation, which can be effective for a range of organic pollutants. mdpi.com

Chemical Processes:

Chemical Oxidation: This method involves introducing oxidizing agents like ozone or hydrogen peroxide into the contaminated soil to neutralize pollutants. mdpi.com This can be performed either in situ (on-site) or ex situ (off-site). mdpi.com

Shock Hyperchlorination: This technique involves injecting high concentrations of chlorine (20–50 mg/L) into a water system. nih.gov After a sufficient contact period, the water is flushed out. nih.gov It may be applicable for benzene contamination, especially if biofilms are involved. nih.gov

Combined Technologies:

A combination of biospray and vapor extraction has been successfully used to remediate soil contaminated with benzene, achieving removal efficiencies between 92% and 99%. elsevier.es

For the remediation of 1,2,4-trichlorobenzene (1,2,4-TCB) in water, the intimate coupling of photocatalysis and biodegradation (ICPB) has shown the highest removal rate at 80%. nih.gov This is followed by photocatalysis alone (69%), bioremediation (53%), and photolysis (42%). nih.gov

The table below summarizes the effectiveness of various remediation methods for 1,2,4-trichlorobenzene, a structural analog of this compound.

Table 1: Effectiveness of Remediation Technologies for 1,2,4-Trichlorobenzene in Water

Remediation Technology Removal Rate (%) Optimal Conditions
Intimate Coupling of Photocatalysis and Biodegradation (ICPB) 80 Short remediation times (< 5 days), higher temperatures (≥ 25 °C), neutral pH. nih.gov
Photocatalysis (PC) 69 Short remediation times (< 5 days), higher temperatures (≥ 25 °C), neutral pH. nih.gov
Bioremediation (B) 53 Short remediation times (< 5 days), higher temperatures (≥ 25 °C), neutral pH. nih.gov

Quantitative Environmental Fate Constant Determination

The environmental fate of a chemical compound like this compound is governed by various transport and transformation processes. nih.gov Quantitative structure-activity relationships (QSARs) are models used to predict the fate and effects of chemicals based on their structure and physicochemical properties. ecetoc.org Key parameters in these models are environmental fate constants, which describe the rates of processes like hydrolysis, oxidation, and reduction.

Hydrolysis:

Hydrolysis is a significant degradation pathway for many halogenated organic compounds. epa.gov The rate of hydrolysis can be influenced by pH and the specific halogen present. epa.goveuropa.eu For polyhalogenated alkanes, degradation can occur through nucleophilic substitution or base-mediated dehydrohalogenation. europa.eu The ease of elimination of the halogen atom generally follows the order Br > Cl > F. europa.eu For many polyhalogenated aliphatics, both neutral and base-mediated hydrolysis are relevant under typical environmental pH conditions. epa.gov For example, the hydrolysis of α-HCH leads to the formation of 1,2,3-trichlorobenzene and 1,2,4-trichlorobenzene. epa.govepa.gov

Reductive and Oxidative Processes:

Reductive transformations are another critical fate process, particularly for halogenated hydrocarbons in soil and sediment. epa.gov These reactions involve the transfer of electrons to the contaminant molecule, often leading to dehalogenation. epa.govepa.gov The rate of reduction can be highly dependent on the organic carbon content of the soil or sediment; a 50-fold increase in organic carbon can decrease the half-lives of halogenated hydrocarbons by about four orders of magnitude. epa.govepa.gov

Oxidative processes, such as reactions with hydroxyl radicals (OH) in the atmosphere or water, also contribute to the degradation of these compounds. researchgate.net Intercomparison studies have been conducted to ensure the accuracy of OH rate-constant measurements for various organic chemicals, including chlorobenzene. researchgate.net

The determination of these fate constants is crucial for developing accurate environmental models, such as the EQC model and the ChemCAN model, which help in assessing the regional mass balance and potential exposure risks of these chemicals. nih.gov

The following table presents estimated hydrolysis information for compounds structurally related to this compound.

Table 2: Hydrolysis Fate of Selected Halogenated Benzenes

Compound Hydrolysis Potential Products
Chlorobenzene Will not hydrolyze to any reasonable extent. epa.govepa.gov N/A
α-Hexachlorocyclohexane (α-HCH) Undergoes hydrolysis. epa.govepa.gov 1,2,3-Trichlorobenzene, 1,2,4-Trichlorobenzene. epa.govepa.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
1,2,3-Trichlorobenzene
1,2,4-Trichlorobenzene (1,2,4-TCB)
Benzene
Chlorobenzene
Perchloroethylene
Trichloroethylene
α-Hexachlorocyclohexane (α-HCH)

Biological Interactions and Mechanistic Toxicology of Halogenated Benzenes

Molecular Mechanisms of Toxicity for Related Compounds

The toxicity of halogenated benzenes, including compounds structurally related to 1-bromo-2,3,4-trichlorobenzene, is frequently initiated by metabolic activation, primarily by cytochrome P450 (CYP450) enzymes. researchgate.net This process transforms the relatively inert parent compounds into highly reactive electrophilic species, such as epoxides (arene oxides). researchgate.net These epoxides are pivotal intermediates; they can be detoxified through enzymatic pathways, but they can also bind covalently to nucleophilic sites on essential cellular macromolecules like proteins and DNA. researchgate.net This covalent binding can disrupt cellular function and lead to toxicity.

Furthermore, the initial epoxide can be converted to a phenol (B47542), which can then undergo secondary oxidation by CYP450 enzymes to form hydroquinones and subsequently quinones. researchgate.netnih.gov These quinone derivatives are highly reactive species that can also bind to tissue proteins. researchgate.net In addition to their ability to form covalent bonds, the metabolic processes involving halogenated benzenes can lead to the formation of Reactive Oxygen Species (ROS), which induces oxidative stress and can damage cells. researchgate.net The hepatotoxicity of some halogenated hydrocarbons is attributed to the formation of free radicals during Phase I metabolism, which then bond with hepatic macromolecules, causing lipid peroxidation and cell necrosis. medscape.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the toxic effects of chemicals based on their molecular structure. For halogenated benzenes, various QSAR models have been developed to forecast different toxicological outcomes. nih.govbesjournal.comnih.govasianpubs.orgnih.gov

These models utilize molecular descriptors that quantify physicochemical properties of the compounds. A common descriptor is the logarithm of the octanol/water partition coefficient (logP or log K_ow), which measures a chemical's hydrophobicity. nih.govbesjournal.comnih.gov Studies have shown that the toxicity of halogenated benzenes to aquatic organisms like algae and bacteria often correlates with their hydrophobicity. nih.govbesjournal.com

More complex models incorporate electronic and geometric properties to refine predictions. For instance, the toxicity of halogenated benzenes in rat and human hepatocytes was found to correlate strongly with hydrophobicity (logP), the ease of oxidation (represented by E_HOMO, the energy of the highest occupied molecular orbital), and the dipole moment (μ), which reflects the charge distribution. nih.gov This suggests that the interaction with cytochrome P450 for oxidation is a key step in the toxicity mechanism. nih.gov Another study on the toxicity of halogenated benzenes to bacteria developed a QSAR model incorporating logP, the energy of the lowest unoccupied molecular orbital (E_LUMO), and the net charge of the carbon atom (Q_C). besjournal.com

Interactive Data Table: QSAR Descriptors for Halogenated Benzene (B151609) Toxicity

Model System Toxicological Endpoint Key Molecular Descriptors Reference
Algae 50% Effective Concentration (EC₅₀) log K_ow, Lipid Content nih.gov
Bacteria (Natural Waters) 50% Inhibitory Concentration (IC₅₀) E_LUMO, Q_C, logP besjournal.com
Rat and Human Hepatocytes 50% Lethal Concentration (LC₅₀) logP, E_HOMO, Dipole Moment (μ) nih.gov
Mice 50% Lethal Dose (LD₅₀) Molecular descriptors from AM1 and E-dragon methods asianpubs.org

Metabolic Pathways in Biological Systems (e.g., Animal Models)

In animal models, halogenated benzenes undergo extensive biotransformation, a process that determines their toxic potential and excretion. nih.govepa.gov The metabolic pathways are qualitatively similar across many species, though quantitative differences exist. nih.gov The initial and most critical step is oxidation by the cytochrome P-450 enzyme system, located primarily in the liver, which can lead to the formation of several potentially harmful metabolites, including epoxides, phenols, and benzoquinones. nih.govepa.gov

Following the initial oxidation to an epoxide, several pathways are possible. The epoxide can be hydrolyzed to a dihydrodiol or conjugated with glutathione (B108866). epa.gov Alternatively, it can rearrange to form a phenol. researchgate.net For bromobenzene, studies in rats have identified metabolites such as 2-, 3-, and 4-bromophenol, as well as bromocatechols and bromophenyl-dihydrodiols. epa.gov These phenolic metabolites can then undergo Phase II conjugation reactions with glucuronic acid or sulfate, which increases their water solubility and facilitates their excretion in the urine. epa.gov For bromobenzene, the majority of metabolites are excreted in the urine as conjugates of mercapturic acids, glucuronides, and ethereal sulfates. epa.gov

Evidence suggests that the formation of reactive benzoquinone metabolites, rather than just the epoxides, is strongly linked to the liver toxicity caused by halogenated benzenes. nih.gov Furthermore, glutathione adducts derived from benzoquinones have been established as playing a crucial role in the kidney toxicity induced by these compounds. nih.gov

Interaction with Specific Molecular Targets and Biological Systems (as an intermediate)

As a chemical intermediate, this compound is used in the synthesis of other, more complex molecules. For example, it is a starting material for producing 5-bromo-1,2,3-trichlorobenzene (B1275738) through a "halogen dance" reaction, which is then used as a precursor for pharmaceuticals and agrochemicals. smolecule.com

If it were to enter a biological system, its potential interactions would be dictated by its chemical structure and the reactive metabolites it could form. The halogen atoms and the benzene ring are key features. The primary molecular targets for the reactive metabolites of halogenated benzenes (epoxides and quinones) are nucleophilic sites within cellular macromolecules. researchgate.net This includes covalent binding to proteins and DNA, which can lead to enzyme inhibition, disruption of cellular pathways, and genotoxicity. researchgate.net Halogenated phenol metabolites have also been shown to be capable of disturbing thyroid hormone homeostasis. nih.gov

The compound's halogen atoms can form interactions with the active sites of enzymes, potentially modulating biological pathways. The bromoethyl group of a related compound, 1-(1-Bromoethyl)-2,3,4-trichlorobenzene, can undergo metabolic transformations that influence its biological activity.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Pharmaceutical Intermediates (e.g., Isoxazole (B147169) Derivatives with Antiparasitic Potential)

1-Bromo-2,3,4-trichlorobenzene serves as a crucial starting material in the synthesis of pharmaceutical intermediates. A notable application is in the preparation of isoxazole derivatives, a class of heterocyclic compounds known for their diverse biological activities. smolecule.com Research has demonstrated that this compound can be used to synthesize 5-bromo-1,2,3-trichlorobenzene (B1275738), which is then utilized in the creation of isoxazole derivatives with potential antiparasitic properties. smolecule.com These derivatives have shown effectiveness against parasites like Rhipicephalus sanguineus nymphs, which are vectors for diseases such as canine babesiosis. lookchem.com

The synthesis often involves a "halogen dance" reaction, where this compound is isomerized to 5-bromo-1,2,3-trichlorobenzene. smolecule.com This isomerization is typically catalyzed by a base like potassium tert-butoxide in a suitable solvent. google.com The resulting 5-bromo-1,2,3-trichlorobenzene is a key building block for constructing the isoxazole ring system, which is central to the antiparasitic activity of the final compounds. smolecule.comgoogle.com

Intermediate in Agrochemical Synthesis

The utility of this compound extends to the agrochemical industry, where it functions as an important intermediate. google.com Halogenated aromatic compounds are frequently used as precursors for developing pesticides and herbicides due to their enhanced biological activity. smolecule.com this compound, and its isomer 5-bromo-1,2,3-trichlorobenzene, are valuable in synthesizing biologically active compounds for crop protection. lookchem.comgoogle.com The specific arrangement of halogen atoms on the benzene (B151609) ring can be tailored to produce agrochemicals with desired efficacy and selectivity. smolecule.com

Synthesis of Complex Organic Molecular Structures

This compound is a versatile reagent in the construction of complex organic molecules. Its chemical reactivity allows for various transformations, making it a valuable building block in multi-step syntheses. The bromine atom can be readily displaced or involved in coupling reactions, while the chlorine atoms influence the reactivity and electronic properties of the aromatic ring. smolecule.com

One significant reaction is the "halogen dance," an isomerization process where the bromine atom migrates to a different position on the benzene ring. This reaction, often facilitated by a strong base, allows for the synthesis of specific isomers that might be difficult to obtain through direct substitution. smolecule.com For instance, this compound can be converted to 5-bromo-1,2,3-trichlorobenzene, providing access to a different substitution pattern for further synthetic modifications. google.com This compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other functional groups.

Polymerization Reactions (e.g., with Polystyrene)

While direct polymerization of this compound is not a primary application, its derivatives and related compounds are relevant in the field of polymer chemistry. Halogenated aromatic compounds, in general, can be used in the synthesis of specialty polymers with specific properties like thermal and chemical resistance. smolecule.comsmolecule.com

In the context of polystyrene, which is typically formed through the free-radical polymerization of styrene (B11656) monomers, additives and comonomers can be used to modify its properties. youtube.comijcrt.org Although direct copolymerization of this compound with styrene is not commonly cited, related chlorinated benzenes like 1,2,4-trichlorobenzene (B33124) are used as solvents in high-temperature gel permeation chromatography (HT-GPC) for the characterization of polymers, including polystyrene. researchgate.netrsc.orgrsc.org This indicates the compatibility of such chlorinated aromatics with polymer systems under certain conditions.

Use as Internal Standards in Chemical Analysis (e.g., for Fluoro-PCBs)

In analytical chemistry, internal standards are crucial for accurate quantification of analytes. An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. standingcommitteeofanalysts.co.uk It helps to correct for variations in sample preparation and analysis. standingcommitteeofanalysts.co.uk

Monofluorinated polychlorinated biphenyls (fluoro-PCBs) have been synthesized for use as analytical standards in the measurement of PCBs. lookchem.com The synthesis of these fluoro-PCBs can involve precursors like bromochlorobenzenes. researchgate.net For instance, the Suzuki-coupling reaction has been employed to synthesize various PCB congeners, using bromochlorobenzenes as one of the coupling partners. researchgate.net Given its structural similarity to PCBs and its distinct mass spectrometric signature, this compound or its isomers could potentially serve as internal standards in the analysis of halogenated environmental contaminants like PCBs. lookchem.comresearchgate.net The principle is that the internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. standingcommitteeofanalysts.co.uk

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-bromo-2,3,4-trichlorobenzene in a laboratory setting?

  • Methodology :

  • Halogenation : Sequential electrophilic halogenation of benzene derivatives using FeCl₃ or AlCl₃ as catalysts. Bromine (Br₂) can be introduced first, followed by chlorination with Cl₂ under controlled temperature (0–5°C) to minimize polychlorination .
  • Cross-coupling : Suzuki-Miyaura coupling using a brominated aryl halide and chlorinated boronic acid derivatives. Pd(PPh₃)₄ is a common catalyst, with THF/water as solvent .
  • Safety : Conduct reactions in fume hoods with PPE (gloves, goggles) due to toxicity of intermediates .

Q. How can the purity and structure of this compound be validated?

  • Analytical Techniques :

  • GC-MS : Quantify purity using retention times and mass fragmentation patterns (e.g., molecular ion peak at m/z 226 for C₆H₂BrCl₃) .
  • NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (absence of aromatic protons) and ¹³C NMR (distinct Cl/Br-induced deshielding) .
  • Elemental Analysis : Verify Br/Cl ratios match theoretical values (Br: ~35.4%, Cl: ~47.1%) .

Q. What are the primary applications of this compound in chemical research?

  • Synthetic Intermediate : Used to prepare agrochemicals (e.g., pyrrolnitrin analogs for fungicides) via nucleophilic substitution .
  • Environmental Analysis : Acts as an internal standard for PCB quantification due to its stable halogenated structure .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Regioselectivity : The electron-withdrawing Cl/Br groups deactivate the aromatic ring, favoring meta/para substitution in Pd-catalyzed reactions. Steric hindrance from adjacent Cl atoms may reduce coupling efficiency at the 2-position .
  • DFT Studies : Computational modeling (e.g., Gaussian) predicts activation barriers for substitution pathways, aiding in catalyst selection .

Q. What challenges arise in analyzing environmental degradation pathways of this compound?

  • Persistence : High halogen content resists microbial degradation. Aerobic biomineralization studies using adapted Pseudomonas strains show partial dehalogenation to dichlorobenzene derivatives .
  • Analytical Limitations : Co-elution with similar PCBs in GC requires tandem MS/MS for unambiguous identification .

Q. How can catalytic hydrodechlorination be optimized for this compound?

  • Catalyst Design : Ni/NiAl₂O₄ catalysts at 200°C selectively remove Cl atoms without cleaving C-Br bonds. Hydrogen gas (1–3 atm) is critical for reducing catalyst poisoning .
  • Kinetic Monitoring : In-situ FTIR tracks intermediate formation (e.g., 1-bromo-2-chlorobenzene) to adjust H₂ flow rates .

Safety and Handling

Q. What precautions are essential for handling this compound?

  • Storage : Store at 0–6°C in amber glass vials to prevent photodegradation. Avoid contact with oxidizing agents .
  • Exposure Control : Use fume hoods and respiratory protection; LC₅₀ (rat, oral) is ~500 mg/kg, indicating moderate acute toxicity .

Data Contradictions and Resolutions

  • Synthesis Yield Variability : Discrepancies in halogenation efficiency (40–70%) may stem from impurities in Cl₂ gas. Pre-purification via NaOH scrubbing improves consistency .
  • Environmental Fate : Conflicting reports on biodegradability (e.g., soil vs. aquatic systems) highlight the need for matrix-specific studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,3,4-trichlorobenzene
Reactant of Route 2
1-Bromo-2,3,4-trichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.